2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester
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Overview
Description
2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in natural products such as fruits and flowers. This particular compound features a biphenyl group, which consists of two benzene rings connected by a single bond, and a carbonyl group, which is a functional group composed of a carbon atom double-bonded to an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. One common method is the Fischer esterification, where the carboxylic acid reacts with ethanol under acidic conditions to form the ester. The reaction can be represented as follows:
Biphenyl-4-carboxylic acid+EthanolH2SO42-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this ester may involve more efficient and scalable methods. For example, the use of acid chlorides instead of carboxylic acids can enhance the reaction rate and yield. The reaction of biphenyl-4-carbonyl chloride with ethyl acetoacetate in the presence of a base such as pyridine can produce the desired ester.
Chemical Reactions Analysis
Types of Reactions
2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ester can yield alcohols or aldehydes.
Substitution: The ester group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can react with the ester under basic or acidic conditions to form amides or other esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl-4-carboxylic acid, while reduction could produce biphenyl-4-methanol.
Scientific Research Applications
2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The ester is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester exerts its effects involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, which can then participate in further biochemical reactions. The biphenyl group may interact with hydrophobic pockets in proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4-carboxylic acid: A simpler compound with a similar biphenyl structure but lacking the ester group.
Ethyl acetoacetate: An ester with a similar keto group but without the biphenyl moiety.
Biphenyl-4-methanol: A reduced form of the ester with an alcohol group instead of the ester.
Uniqueness
2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester is unique due to its combination of a biphenyl group and an ester group, which imparts distinct chemical and physical properties. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 3-oxo-2-(4-phenylbenzoyl)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-3-23-19(22)17(13(2)20)18(21)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-12,17H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLOASMOVXNUCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
677326-75-9 |
Source
|
Record name | 677326-75-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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